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molecular formula C3H7NO2 B3431307 azanium;prop-2-enoate CAS No. 9003-03-6

azanium;prop-2-enoate

Cat. No. B3431307
M. Wt: 89.09 g/mol
InChI Key: WPKYZIPODULRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04554018

Procedure details

A blend of 25 mole % acrylic acid and 75 mole % ammonium acrylate was polymerised by the same general technique as in Example 1 except that the dispersion stabiliser mixture was formed of 75% by weight of a 2:1 molar copolymer of ceto stearyl methacrylate to methacrylic acid and 25% by weight sorbitan monooleate and the aqueous phase contained 0.4722 mole % of monomers based on weight of aqueous phase, 0.795×10-4 mole % of penta sodium diethylenetriamine pentaacetate based on weight of aqueous phase, 5.13×10-2 mole % of mono-sodium phosphate dihydrate based on weight of aqueous phase, 21.76×10-3 mole % of cross-linking agent (methylene-bisacrylamide) based on moles of monomers and 9.2×10-3 mole % of azobisamidinopropane hydrochloride based on moles of monomers. The dispersion obtained upon polymerisation and distillation was rendered water dispersible by adding 7.3% by weight on weight of final oil phase a phosphoric acid ester of a 5 mole ethoxylate of tridecanol and 7.3% by weight on weight of final oil phase of a 7 mole ethoxylate of nonyl phenol.
[Compound]
Name
phosphoric acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
penta sodium diethylenetriamine pentaacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
mono-sodium phosphate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
methylene-bisacrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
azobisamidinopropane hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC[O:35][C:36]([C:38](C)=[CH2:39])=[O:37].C(O)(=O)C(C)=C.CCCCCCCC/C=C\CCCCCCCC(OCC(O)[C@H]1OC[C@H](O)[C@H]1O)=O.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[NH2:97]CCNCCN.[Na+].[Na+].[Na+].[Na+].[Na+].O.O.P(O)(O)([O-])=O.[Na+].C(C=CC(N)=O)C=CC(N)=O.C(O)CCCCCCCCCCCC.C(C1C=CC=CC=1O)CCCCCCCC>O>[C:36]([OH:37])(=[O:35])[CH:38]=[CH2:39].[C:36]([O-:37])(=[O:35])[CH:38]=[CH2:39].[NH4+:97] |f:3.4.5.6.7.8.9.10.11.12.13,14.15.16.17,23.24|

Inputs

Step One
Name
phosphoric acid ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC)C1=C(C=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
copolymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
Step Seven
Name
penta sodium diethylenetriamine pentaacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].NCCNCCN.[Na+].[Na+].[Na+].[Na+].[Na+]
Step Eight
Name
mono-sodium phosphate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.P(=O)([O-])(O)O.[Na+]
Step Nine
Name
methylene-bisacrylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC(=O)N)C=CC(=O)N
Step Ten
Name
azobisamidinopropane hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed of 75% by weight of a 2
CUSTOM
Type
CUSTOM
Details
The dispersion obtained upon polymerisation and distillation

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)O
Name
Type
product
Smiles
C(C=C)(=O)[O-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04554018

Procedure details

A blend of 25 mole % acrylic acid and 75 mole % ammonium acrylate was polymerised by the same general technique as in Example 1 except that the dispersion stabiliser mixture was formed of 75% by weight of a 2:1 molar copolymer of ceto stearyl methacrylate to methacrylic acid and 25% by weight sorbitan monooleate and the aqueous phase contained 0.4722 mole % of monomers based on weight of aqueous phase, 0.795×10-4 mole % of penta sodium diethylenetriamine pentaacetate based on weight of aqueous phase, 5.13×10-2 mole % of mono-sodium phosphate dihydrate based on weight of aqueous phase, 21.76×10-3 mole % of cross-linking agent (methylene-bisacrylamide) based on moles of monomers and 9.2×10-3 mole % of azobisamidinopropane hydrochloride based on moles of monomers. The dispersion obtained upon polymerisation and distillation was rendered water dispersible by adding 7.3% by weight on weight of final oil phase a phosphoric acid ester of a 5 mole ethoxylate of tridecanol and 7.3% by weight on weight of final oil phase of a 7 mole ethoxylate of nonyl phenol.
[Compound]
Name
phosphoric acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
penta sodium diethylenetriamine pentaacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
mono-sodium phosphate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
methylene-bisacrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
azobisamidinopropane hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC[O:35][C:36]([C:38](C)=[CH2:39])=[O:37].C(O)(=O)C(C)=C.CCCCCCCC/C=C\CCCCCCCC(OCC(O)[C@H]1OC[C@H](O)[C@H]1O)=O.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[NH2:97]CCNCCN.[Na+].[Na+].[Na+].[Na+].[Na+].O.O.P(O)(O)([O-])=O.[Na+].C(C=CC(N)=O)C=CC(N)=O.C(O)CCCCCCCCCCCC.C(C1C=CC=CC=1O)CCCCCCCC>O>[C:36]([OH:37])(=[O:35])[CH:38]=[CH2:39].[C:36]([O-:37])(=[O:35])[CH:38]=[CH2:39].[NH4+:97] |f:3.4.5.6.7.8.9.10.11.12.13,14.15.16.17,23.24|

Inputs

Step One
Name
phosphoric acid ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC)C1=C(C=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
copolymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
Step Seven
Name
penta sodium diethylenetriamine pentaacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].NCCNCCN.[Na+].[Na+].[Na+].[Na+].[Na+]
Step Eight
Name
mono-sodium phosphate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.P(=O)([O-])(O)O.[Na+]
Step Nine
Name
methylene-bisacrylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC(=O)N)C=CC(=O)N
Step Ten
Name
azobisamidinopropane hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed of 75% by weight of a 2
CUSTOM
Type
CUSTOM
Details
The dispersion obtained upon polymerisation and distillation

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)O
Name
Type
product
Smiles
C(C=C)(=O)[O-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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